Cas no 1975119-08-4 (1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester)

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester is a pyrazole-derived ester compound with notable applications in agrochemical and pharmaceutical research. Its structure features a 4-chlorobenzyl group and a difluoromethyl substituent, contributing to its potential as an intermediate in the synthesis of biologically active molecules. The methyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is particularly valued for its stability and versatility in cross-coupling reactions, making it a useful building block for developing novel pesticides or therapeutic agents. Its well-defined molecular architecture allows for precise modifications, supporting targeted research in medicinal and agricultural chemistry.
1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester structure
1975119-08-4 structure
商品名:1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester
CAS番号:1975119-08-4
MF:C13H11ClF2N2O2
メガワット:300.688449144363
CID:5221566

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester
    • インチ: 1S/C13H11ClF2N2O2/c1-20-13(19)10-7-18(17-11(10)12(15)16)6-8-2-4-9(14)5-3-8/h2-5,7,12H,6H2,1H3
    • InChIKey: BBQUTHFZATYQCE-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(Cl)C=C2)C=C(C(OC)=O)C(C(F)F)=N1

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB503392-250 mg
Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
1975119-08-4
250MG
€475.60 2022-03-01
abcr
AB503392-1 g
Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
1975119-08-4
1g
€841.90 2022-03-01
abcr
AB503392-2 g
Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
1975119-08-4
2g
€1,108.00 2022-03-01
abcr
AB503392-500 mg
Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
1975119-08-4
500MG
€620.10 2022-03-01
abcr
AB503392-100 mg
Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
1975119-08-4
100MG
€354.00 2022-03-01

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester 関連文献

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl esterに関する追加情報

1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester (CAS No. 1975119-08-4): A Comprehensive Overview

The compound 1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester, with the CAS number 1975119-08-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and its potential applications in drug discovery and development. The presence of both pyrazole and chlorophenyl moieties, along with a difluoromethyl group, makes it a versatile scaffold for designing novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those derived from the pyrazole core. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of this compound with a methyl ester group at the 4-position of the pyrazole ring enhances its pharmacological profile, making it an attractive candidate for further investigation.

The introduction of a 4-chlorophenylmethyl substituent further diversifies the chemical space, enabling interactions with various biological targets. This moiety is particularly interesting because it can modulate the electronic properties of the molecule, thereby influencing its binding affinity and selectivity. The combination of these structural elements suggests that this compound may exhibit potent activity against a range of diseases.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The incorporation of a difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity. This modification has been successfully employed in numerous drug candidates, leading to improved pharmacokinetic profiles. The presence of this group in 1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester suggests that it may possess enhanced bioavailability and duration of action.

The potential applications of this compound are vast and span across multiple therapeutic areas. One particularly promising area is oncology. Pyrazole derivatives have shown significant promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The structural features of this compound make it a strong candidate for developing novel anticancer agents. Additionally, its ability to interact with DNA and disrupt replication cycles could make it effective against drug-resistant cancer strains.

In addition to oncology, this compound has potential applications in neurology and inflammation research. Pyrazole derivatives have been investigated for their ability to modulate neurotransmitter receptors and inflammatory pathways. The unique combination of substituents in this molecule may enable it to interact with these targets in a novel manner, potentially leading to breakthroughs in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions allows for the efficient construction of the desired framework. Additionally, protecting group strategies must be employed to prevent unwanted side reactions during synthesis.

The pharmacological evaluation of this compound is ongoing but has already shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit several key enzymes involved in cancer cell proliferation and inflammation. These findings are supported by preliminary in vivo studies, which indicate that the compound exhibits good oral bioavailability and target engagement.

The development of new drugs is a complex process that requires extensive characterization at multiple levels. Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the compound. Additionally, computational methods can be used to predict its pharmacokinetic properties and potential interactions with biological targets.

The future prospects for this compound are exciting and warrant further investigation. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate its development into a viable therapeutic agent. With continued research and investment, compounds like this have the potential to significantly impact patient care across various diseases.

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